molecular formula C14H21NO B14708075 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine CAS No. 23584-18-1

3-(3-methoxyphenyl)-1-methyl-3-propylazetidine

Cat. No.: B14708075
CAS No.: 23584-18-1
M. Wt: 219.32 g/mol
InChI Key: SXZGGSCISJPTIK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is an organic compound that belongs to the azetidine class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, propylamine, and methylamine.

    Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved using various methods, including

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production and allow for precise control of reaction conditions.

    Continuous Flow Reactors: These are employed for large-scale production and offer advantages such as improved efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.

    Reduction: Reduction reactions can produce primary or secondary amines.

    Substitution: Substitution reactions can lead to the formation of various substituted azetidines.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors in cells, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propionic Acid: This compound shares the 3-methoxyphenyl group but differs in its overall structure and properties.

    3-Methoxyphencyclidine: Another compound with a 3-methoxyphenyl group, known for its psychoactive properties.

Uniqueness

3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Its combination of the 3-methoxyphenyl group with the azetidine ring makes it a valuable compound for research and industrial applications.

Properties

CAS No.

23584-18-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-3-propylazetidine

InChI

InChI=1S/C14H21NO/c1-4-8-14(10-15(2)11-14)12-6-5-7-13(9-12)16-3/h5-7,9H,4,8,10-11H2,1-3H3

InChI Key

SXZGGSCISJPTIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CN(C1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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